

# A Structural Comparison of Small Molecules Targeting the JAK2 JH2 Pseudokinase Domain

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Janus kinase 2 (JAK2) protein is a critical mediator of cytokine signaling, playing a pivotal role in hematopoiesis and immune responses.[1][2] Dysregulation of JAK2 activity, often driven by mutations in its pseudokinase (JH2) domain, is a hallmark of myeloproliferative neoplasms (MPNs).[2][3] While traditional JAK2 inhibitors have targeted the active kinase (JH1) domain, there is growing interest in developing small molecules that bind to the regulatory JH2 domain. [4][5] Targeting the JH2 domain offers the potential for more selective inhibition of mutant JAK2 and novel therapeutic strategies.[1][4] This guide provides a structural and quantitative comparison of various small molecules that have been identified as binders of the JAK2 JH2 domain, supported by experimental data.

## **Quantitative Comparison of JAK2 JH2 Domain Binders**

The following table summarizes the binding affinities of several small molecules for the JAK2 JH2 domain. For comparison, binding affinities for the JAK2 JH1 domain are also included where available, to indicate selectivity.



| Compound                 | Target Domain              | Binding<br>Affinity<br>(Kd/IC50)       | Experimental<br>Method                 | Reference |
|--------------------------|----------------------------|----------------------------------------|----------------------------------------|-----------|
| JNJ-7706621              | JAK2 JH2                   | 106 nM (Kd)                            | Isothermal Titration Calorimetry (ITC) | [6]       |
| JAK2 JH1                 | 31 nM (Kd)                 | Isothermal Titration Calorimetry (ITC) | [6]                                    |           |
| AT-9283                  | JAK2 JH2                   | 1323 nM (Kd)                           | Isothermal Titration Calorimetry (ITC) | [1]       |
| JAK2 JH1                 | 11 nM (Kd)                 | Isothermal Titration Calorimetry (ITC) | [1]                                    |           |
| CHZ868                   | EPOR JAK2 WT<br>Ba/F3 cell | 0.17 μM (IC50)                         | Cell-based assay                       | [7]       |
| SET2 (JAK2<br>V617F)     | 59 nM (GI50)               | Cell Proliferation<br>Assay            | [7][8]                                 |           |
| Cerdulatinib             | JAK2                       | 6 nM (IC50)                            | Biochemical<br>Assay                   | [9]       |
| JAK1                     | 12 nM (IC50)               | Biochemical<br>Assay                   | [9]                                    |           |
| JAK3                     | 8 nM (IC50)                | Biochemical<br>Assay                   | [9]                                    | -         |
| TYK2                     | 0.5 nM (IC50)              | Biochemical<br>Assay                   | [9]                                    | -         |
| NVP-BSK805               | JAK2 JH2                   | 42.0 ± 3.5 μM<br>(Kd)                  | Fluorescence<br>Polarization (FP)      | [10]      |
| Filgotinib<br>(GLPG0634) | JAK2 JH2                   | 9% inhibition at<br>50 μM              | Fluorescence<br>Polarization (FP)      | [10]      |



| Compound 13 | JAK2 JH2 (WT)         | 0.033 μM (Kd)                     | Fluorescence<br>Polarization (FP) | [11] |
|-------------|-----------------------|-----------------------------------|-----------------------------------|------|
| JAK2 JH1    | >10 μM (Kd)           | Fluorescence<br>Polarization (FP) | [11]                              |      |
| Compound 22 | JAK2 JH2<br>(V617F)   | 65 μM (Kd)                        | Fluorogenic<br>Assay              | [12] |
| JAK2 JH1    | No detectable binding | Not applicable                    | [12]                              |      |

# **Signaling Pathway and Experimental Workflow**

To provide a better understanding of the context in which these small molecules function, the following diagrams illustrate the canonical JAK-STAT signaling pathway and a general workflow for identifying and characterizing JAK2 JH2 domain binders.





Click to download full resolution via product page

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.





Click to download full resolution via product page

Caption: A generalized experimental workflow for the discovery and validation of JAK2 JH2 domain binders.

## Structural Insights into Small Molecule Binding

The interaction of small molecules with the ATP-binding pocket of the JAK2 JH2 domain has been elucidated through X-ray crystallography for several compounds. These structural studies



provide a molecular basis for their binding and a foundation for structure-based drug design.

- JNJ-7706621 and AT-9283: Both of these multi-kinase inhibitors bind to the hinge region of
  the JH2 domain, a common feature for ATP-competitive inhibitors.[1] The binding mode of
  JNJ-7706621 to the JH1 and JH2 domains is noted to be virtually identical, primarily
  mediated by interactions with the hinge region of both domains.[1] In contrast, AT-9283 does
  not directly interact with the gatekeeper residue Q626 in the JH2 domain.[1]
- CHZ868: As a type II inhibitor, CHZ868 is thought to bind to the inactive "DFG-out" conformation of the kinase.[13] It is proposed to engage the hinge region of JAK2 through hydrogen bonds between its amino-pyridine moiety and the backbone of L932, with the pyridine group occupying the adenine pocket.[7]
- Cerdulatinib: Structural studies of cerdulatinib in complex with the JAK2 kinase domain reveal that high potency and moderate selectivity can be achieved by targeting the front pocket of the ATP-binding site.[14][15]
- Diaminotriazole and Diaminotriazine Analogs: Screening efforts have identified compounds from these chemical classes that exhibit selectivity for the JAK2 JH2 domain over the JH1 domain.[16] X-ray crystal structures of these ligands in complex with both wild-type and V617F JAK2 JH2 show generally similar binding modes.[16]

### **Experimental Protocols**

The determination of binding affinities and the elucidation of structural interactions rely on a variety of biophysical and biochemical techniques. Below are brief descriptions of the key experimental protocols cited in this guide.

### Fluorescence Polarization (FP) Assay

This competitive binding assay is used to determine the binding affinities of small molecules to the JAK2 JH2 domain.[10]

 Principle: The assay measures the change in polarization of fluorescently labeled light emitted from a fluorescent probe. A small, fluorescently labeled molecule (tracer) that binds to the JH2 domain will tumble rapidly in solution, resulting in low polarization. When bound to the much larger JH2 protein, its tumbling is slowed, leading to an increase in polarization.



Unlabeled test compounds compete with the tracer for binding to the JH2 domain, causing a decrease in polarization in a concentration-dependent manner.

#### General Procedure:

- A fluorescent probe that binds to the JAK2 JH2 domain is incubated with the purified recombinant JAK2 JH2 protein.
- Increasing concentrations of the test compound are added to the mixture.
- The fluorescence polarization is measured using a microplate reader.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration. The Kd can then be calculated from the IC50.

#### **Isothermal Titration Calorimetry (ITC)**

ITC is a thermodynamic technique used to directly measure the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

- Principle: ITC measures the heat released or absorbed during a binding event. This allows
  for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and
  entropy (ΔS) of the interaction in a single experiment.
- · General Procedure:
  - A solution of the ligand (small molecule) is placed in the injection syringe.
  - A solution of the protein (JAK2 JH2 or JH1 domain) is placed in the sample cell.
  - The ligand is injected into the protein solution in small aliquots.
  - The heat change associated with each injection is measured.
  - The data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.



#### X-ray Crystallography

This technique is used to determine the three-dimensional atomic structure of a protein-ligand complex.

- Principle: X-rays are diffracted by the electrons in a crystal. The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the molecule can be determined.
- General Procedure:
  - The purified JAK2 JH2 protein is co-crystallized with the small molecule inhibitor.
  - The resulting crystals are exposed to a beam of X-rays.
  - The diffraction data are collected and processed.
  - The electron density map is calculated, and a model of the protein-ligand complex is built and refined.

This guide provides a comparative overview of small molecules targeting the JAK2 JH2 domain. The presented data and methodologies offer valuable insights for researchers and professionals in the field of drug discovery, aiding in the development of next-generation JAK2 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification and Characterization of JAK2 Pseudokinase Domain Small Molecule Binders
  - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]

### Validation & Comparative





- 3. The pseudokinase domain of JAK2 is a dual-specificity protein kinase that negatively regulates cytokine signaling PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indoloxytriazines as binding molecules for the JAK2 JH2 pseudokinase domain and its V617F variant PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 14. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Structural Comparison of Small Molecules Targeting the JAK2 JH2 Pseudokinase Domain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615206#structural-comparison-of-different-small-molecules-bound-to-the-jak2-jh2-domain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com